6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with a suitable chlorinating agent, followed by cyclization in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetone to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives .
Scientific Research Applications
6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and its derivatives often involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar benzopyran structure and exhibit a wide range of biological activities.
Chromones: Another class of benzopyran derivatives with diverse applications in medicine and industry.
Flavonoids: Naturally occurring compounds with a benzopyran core, known for their antioxidant and anti-inflammatory properties .
Uniqueness
6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitutions, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-5,7-dimethyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-6-5-9-10(7(2)11(6)12)8(13)3-4-14-9/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQICTIKWLRLCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=O)CCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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